
Epetraborole hydrochloride
説明
Epetraborole hydrochloride is a novel antibiotic compound that has garnered significant attention for its potent activity against nontuberculous mycobacteria, particularly Mycobacterium abscessus and Mycobacterium avium complex. This compound is a boron-containing inhibitor of bacterial leucyl-tRNA synthetase, an essential enzyme in protein synthesis . This compound is being developed for the treatment of chronic lung diseases caused by these mycobacteria, which are notoriously difficult to treat due to their high intrinsic resistance to common antibiotics .
準備方法
The synthesis of epetraborole hydrochloride involves several key steps:
Formation of the Benzoxaborole Core: The synthesis begins with the formation of the benzoxaborole core structure. This involves the reaction of a boronic acid derivative with a suitable aromatic compound to form the benzoxaborole ring.
Introduction of Functional Groups: The next step involves the introduction of functional groups such as the aminomethyl group and the hydroxypropoxy group. These groups are introduced through a series of substitution reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Epetraborole hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the aminomethyl group, converting it to a primary amine.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzoxaboroles .
科学的研究の応用
Burkholderia pseudomallei and Melioidosis
Epetraborole has shown significant efficacy against Burkholderia pseudomallei, the causative agent of melioidosis, a disease with high mortality rates in endemic regions. In murine models, epetraborole demonstrated comparable efficacy to ceftazidime, the standard-of-care treatment. When used in combination with ceftazidime, epetraborole significantly enhanced antimicrobial activity, suggesting its potential as a co-therapeutic agent .
Table 1: Efficacy of Epetraborole Against B. pseudomallei
Treatment Method | Efficacy Comparison |
---|---|
Epetraborole alone | Equivalent to ceftazidime |
Combination with ceftazidime | Significantly improved activity |
Nontuberculous Mycobacteria
Epetraborole hydrochloride has also been evaluated for its activity against nontuberculous mycobacteria, particularly Mycobacterium abscessus and Mycobacterium avium complex. Studies indicate that it exhibits minimal inhibitory concentrations ranging from 0.25 to 4 μg/mL against clinically derived strains, highlighting its potential as a treatment option for chronic lung diseases associated with these pathogens .
Table 2: Minimal Inhibitory Concentrations of Epetraborole
Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |
---|---|
M. abscessus | 0.25 - 4 |
M. avium complex | 0.25 - 4 |
Clinical Research and Case Studies
Recent studies have emphasized the need for novel therapies like epetraborole due to increasing antibiotic resistance. A Phase 1b dose-ranging study was conducted where healthy volunteers received doses ranging from 250 mg to 1,000 mg for 28 days, demonstrating favorable pharmacokinetics and safety profiles . The compound's low plasma protein binding and excellent cell penetration further support its clinical viability.
作用機序
Epetraborole hydrochloride exerts its effects by inhibiting the enzyme leucyl-tRNA synthetase. This enzyme is responsible for attaching leucine to its corresponding tRNA, a crucial step in protein synthesis. By binding to the terminal adenosine ribose of tRNALeu in the editing site, this compound blocks the enzyme’s activity, leading to a halt in protein synthesis and ultimately bacterial cell death . This novel mechanism of action makes it particularly effective against bacteria that have developed resistance to other antibiotics .
類似化合物との比較
Epetraborole hydrochloride belongs to the class of benzoxaboroles, which are known for their antimicrobial properties. Similar compounds include:
Tavaborole: Another benzoxaborole that is used as an antifungal agent.
AN3365: A benzoxaborole developed for Gram-negative bacterial infections.
EC/11770: A halogenated benzoxaborole with potent antituberculosis activity.
Compared to these compounds, this compound is unique in its broad-spectrum activity against nontuberculous mycobacteria and its novel mechanism of action targeting leucyl-tRNA synthetase .
生物活性
Epetraborole hydrochloride is a novel antibiotic that has garnered attention for its unique mechanism of action and effectiveness against various bacterial pathogens, particularly those resistant to conventional treatments. This article delves into the biological activity of epetraborole, focusing on its mechanism, efficacy in clinical and preclinical studies, and its potential applications in treating serious infections.
Epetraborole functions as an inhibitor of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis. By binding to the editing site of LeuRS, epetraborole prevents the correct attachment of leucine to tRNA, thereby blocking protein synthesis. This inhibition occurs through the interaction of the boron atom in epetraborole with the cis-diol groups of the terminal adenosine of tRNA, effectively trapping tRNA in the editing site and preventing its aminoacylation .
Activity Against Gram-Negative Bacteria
Epetraborole has demonstrated significant antibacterial activity against a range of Gram-negative bacteria, including Burkholderia pseudomallei, which causes melioidosis. In vitro studies reveal that epetraborole exhibits minimal inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against various strains of B. pseudomallei, outperforming the standard-of-care antibiotic ceftazidime, which has MICs between 2 and 4 µg/mL .
Table 1: Comparative MIC Values of Epetraborole and Ceftazidime Against B. pseudomallei
Strain | Epetraborole MIC (µg/mL) | Ceftazidime MIC (µg/mL) |
---|---|---|
1026b | 1 | 4 |
K96243 | 0.5 | 2 |
DD503 | 0.25 | 2 |
Bp400 | 0.5 | 4 |
In vivo studies using murine models have confirmed these findings, showing that epetraborole significantly reduces bacterial loads in organs such as the lungs and spleen when administered either orally or subcutaneously .
Activity Against Mycobacteroides abscessus
Recent studies have also explored the efficacy of epetraborole against Mycobacteroides abscessus (Mab), a fast-growing mycobacterium responsible for opportunistic infections. In a mouse model, epetraborole was administered at doses of 25 mg/kg and 50 mg/kg, leading to a gradual reduction in lung Mab burden over four weeks. Notably, at higher doses, epetraborole's efficacy was comparable to that of imipenem, a potent antibiotic used against Mab infections .
Table 2: Efficacy of Epetraborole Against Mab Clinical Isolates
Dose (mg/kg) | Reduction in Lung Burden (%) | Comparable Drug |
---|---|---|
25 | Moderate | - |
50 | Significant | Imipenem |
Study on Melioidosis Treatment
A pivotal study evaluated epetraborole's effectiveness as a treatment for melioidosis in patients who were unresponsive to standard therapies. The results indicated that combining epetraborole with ceftazidime resulted in enhanced antimicrobial activity, suggesting potential for improved treatment regimens for this severe infection .
Treatment-Refractory MAC Lung Disease
In another case study focusing on treatment-refractory Mycobacterium avium complex (MAC) lung disease, epetraborole was shown to provide an effective oral treatment option where traditional therapies had failed. The study highlighted the compound's ability to reduce bacterial load significantly over time .
Epetraborole possesses several physiochemical attributes that enhance its therapeutic potential:
- Molecular Weight : 237 g/mol
- LogD (pH 7.4) : -0.23
- Plasma Protein Binding : Very low
- Cell Penetration : Excellent, particularly in human alveolar macrophages .
These properties suggest that epetraborole can effectively penetrate biological membranes and achieve therapeutic concentrations at infection sites.
特性
IUPAC Name |
3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADYQGIQOBJGIW-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(C2=C(C=CC=C2OCCCO)[C@H](O1)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234563-16-6 | |
Record name | Epetraborole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234563166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-3-(aminomethyl)-7-[(3-hydroxypropyl)oxy]-2,1-benzoxaborol-1(3H)-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPETRABOROLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM0NZY12FA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。